3-(4-Ethynylphenyl)pyridine
Overview
Description
“3-(4-Ethynylphenyl)pyridine” is a chemical compound with the molecular formula C13H9N . It is a type of pyridine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring attached to an ethynylphenyl group . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Chemical Reactions Analysis
The chemical reactions of “this compound” involve the introduction of various bio-relevant functional groups to pyridine . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Scientific Research Applications
3-(4-Ethynylphenyl)pyridine has been used in the synthesis of azacorannulenes and related heteroaromatic compounds, demonstrating its utility in organic synthesis and the formation of complex molecular structures (Dix et al., 2002).
It serves as a core structure in fluorescent pH sensors, with specific compounds showing tunable Aggregation-Induced Emission (AIE) and Intramolecular Charge Transfer (ICT) characteristics, useful in the detection of acidic and basic vapors (Yang et al., 2013).
In the field of electrochemical properties, derivatives of this compound, such as tetrathiafulvalene-π-spacer-acceptor compounds, have been synthesized and characterized, revealing insights into intramolecular charge transfer (Andreu et al., 2000).
It has been utilized in the synthesis of Ruthenium σ-acetylides, showcasing its application in the formation of complexes with important implications in material science and molecular electronics (Wu et al., 1997).
Its derivatives have also been explored in the context of liquid crystalline compounds, illustrating its versatility in the synthesis of materials with specific physical properties (Chia et al., 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(4-ethynylphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h1,3-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNHDZPGWBJOLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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